molecular formula C15H11FN2S B10772979 3-Fluoro-5-(2-methyl-2,3-dihydro-1,3-benzothiazol-5-yl)benzonitrile

3-Fluoro-5-(2-methyl-2,3-dihydro-1,3-benzothiazol-5-yl)benzonitrile

Cat. No. B10772979
M. Wt: 270.3 g/mol
InChI Key: DUFLWBPOXGXKEK-UHFFFAOYSA-N
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Description

The compound identified as “PMID21927650C18” is a synthetic organic molecule that has been investigated for its potential as a therapeutic agent. It is known for its activity as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), which is a target for various neurological and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID21927650C18” involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of “PMID21927650C18” follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

“PMID21927650C18” undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Solvents: Methanol, dichloromethane, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives of the core structure, each with different functional groups that can be further modified for specific applications .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 5 (mGlu5), causing a conformational change that reduces the receptor’s activity. This modulation of mGlu5 activity affects various downstream signaling pathways, leading to changes in neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“PMID21927650C18” stands out due to its high selectivity for mGlu5 and its ability to modulate the receptor’s activity without completely blocking it. This partial modulation is advantageous for reducing side effects and achieving a more balanced

properties

Molecular Formula

C15H11FN2S

Molecular Weight

270.3 g/mol

IUPAC Name

3-fluoro-5-(2-methyl-2,3-dihydro-1,3-benzothiazol-5-yl)benzonitrile

InChI

InChI=1S/C15H11FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7,9,18H,1H3

InChI Key

DUFLWBPOXGXKEK-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F

Origin of Product

United States

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